molecular formula C22H34N4O2 B6943623 N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-4-cyclopropyl-1,4-diazepane-1-carboxamide

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-4-cyclopropyl-1,4-diazepane-1-carboxamide

Cat. No.: B6943623
M. Wt: 386.5 g/mol
InChI Key: LSFHVURWGMUKAW-UHFFFAOYSA-N
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Description

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-4-cyclopropyl-1,4-diazepane-1-carboxamide is a complex organic compound that features a unique structure combining oxazepane and diazepane rings

Properties

IUPAC Name

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-4-cyclopropyl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O2/c27-22(26-12-4-11-25(13-14-26)20-8-9-20)23-16-21-18-24(10-5-15-28-21)17-19-6-2-1-3-7-19/h1-3,6-7,20-21H,4-5,8-18H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFHVURWGMUKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NCC2CN(CCCO2)CC3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-4-cyclopropyl-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the oxazepane ring, followed by the introduction of the benzyl group. Subsequent steps involve the formation of the diazepane ring and the incorporation of the cyclopropyl group. The final step is the formation of the carboxamide group. Common reagents used in these reactions include various amines, acids, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-4-cyclopropyl-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) under basic conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can yield a variety of substituted derivatives.

Scientific Research Applications

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-4-cyclopropyl-1,4-diazepane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-4-cyclopropyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]but-2-ynamide
  • N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-2-cyclopropylacetamide

Uniqueness

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-4-cyclopropyl-1,4-diazepane-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

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